molecular formula C20H27N3 B1283150 3-(4-Benzhydryl-1-piperazinyl)-1-propanamine CAS No. 50971-75-0

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine

Cat. No. B1283150
CAS RN: 50971-75-0
M. Wt: 309.4 g/mol
InChI Key: VYYOIRFXORRYKC-UHFFFAOYSA-N
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Description

The compound "3-(4-Benzhydryl-1-piperazinyl)-1-propanamine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with a wide range of biological activities. Piperazine derivatives have been explored for their potential as dopamine receptor antagonists, antimicrobial agents, and in various other pharmacological profiles .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its analogs and introducing various substituents to achieve the desired biological activity. For instance, 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized to study their activity as dopamine receptor antagonists . Similarly, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared using substituted benzhydryl chlorides and piperidine followed by N-sulfonation . The synthesis of 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazines involved the preparation of substituted analogs and their evaluation for antimicrobial activity . These methods highlight the diverse synthetic routes that can be taken to modify the piperazine core for various biological applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. For example, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was determined using X-ray crystallography, revealing an orthorhombic crystal class and a chair conformation for the piperazine ring . The structure-activity relationship (SAR) studies often involve modifications to the piperazine core or its substituents to enhance biological activity, as seen in the synthesis of various piperazine derivatives with different substituents on the benzhydryl and sulfonamide rings .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, which are often exploited in the synthesis of new compounds with potential biological activities. The reactions may include condensation, oxidation, reductive amination, chlorination, and cyclization, as demonstrated in the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine . These reactions are carefully chosen based on the desired modifications to the piperazine scaffold and the target biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine core. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The antimicrobial activity of piperazine derivatives, for example, is affected by the nature of substitutions on the benzhydryl and sulfonamide rings, which in turn influence the compounds' physical and chemical properties . The synthesis of 1,3,5-triazine derivatives, which include piperazine as a substituent, also highlights the importance of these properties in the context of medicinal and industrial applications .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1-benzhydryl-piperazine, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, exhibit significant antimicrobial activities. These compounds have been tested against bacterial and fungal pathogens of tomato plants, indicating potential applications in agriculture and plant protection (Vinaya et al., 2009).

Cancer Research

1-Benzhydryl-sulfonyl-piperazine derivatives have been evaluated as inhibitors of human breast cancer cell proliferation. These compounds, synthesized through nucleophilic substitution reactions, showed significant inhibitory activity against MDA-MB-231 breast cancer cells, suggesting their potential as chemotherapeutic agents (Kumar et al., 2007).

Crystallography and Structural Studies

Structural studies of various 1-benzhydryl-piperazine derivatives, including 1-benzhydryl-4-methanesulfonyl-piperazine and 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, have been conducted using X-ray crystallography. These studies provide insights into the molecular geometry and bond angles, important for understanding the chemical properties and potential applications of these compounds in various fields (Naveen et al., 2007; 2009).

Pharmacological Profile

Piperazinyl derivatives have been synthesized and evaluated for potential neuroleptic activity. These compounds have shown promising results in inhibiting exploratory activity and conditioned avoidance response, indicating their potential use in treating neurological disorders (Hino et al., 1988).

Synthesis and Characterization

The synthesis and characterization of various benzhydryl-piperazine derivatives have been extensively studied. These studies focus on the chemical reactions used to produce these compounds and their resulting structural and physical properties, which are crucial for their potential applications in medicinal chemistry and materials science (Shirai et al., 2011).

properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3/c21-12-7-13-22-14-16-23(17-15-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYOIRFXORRYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548922
Record name 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine

CAS RN

50971-75-0
Record name 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 2-[3-(4-benzhydryl-piperazin-1-yl)-propyl]-isoindole-1,3-dione (930 mg) was dissolved in ethanol (2 ml), followed by the addition of hydrazine hydrate (large excess, 2-3 ml). The solution was stirred at room temperature overnight. The white solid was precipitated. The white solid was filtered off and washed with small amount of ethanol. The filtrates were combined and concentrated. The resulted residue was dissolved in toluene (100 ml). The solution was washed with water (3×15 ml) and dried over anhydrous Na2SO4. After evaporated the solvent, the crude product 3-(4-benzhydryl-piperazin-1-yl)-propylamine was obtained (276 mg, 42.7% yield).
Name
2-[3-(4-benzhydryl-piperazin-1-yl)-propyl]-isoindole-1,3-dione
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.5 (± 0.5) mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RD Sheth, CJ Morrison, SM Cramer - Journal of Chromatography A, 2011 - Elsevier
A library of displacer analogues with varying degrees of electrostatic, hydrophobic and hydrogen bonding moieties was evaluated for their ability to enhance the selectivity of multimodal …
Number of citations: 8 www.sciencedirect.com
CJ Morrison - 2010 - search.proquest.com
The effective purification of proteins plays a vital role for applications ranging from the production of biopharmaceuticals to the fractionation of complex biological mixtures for …
Number of citations: 2 search.proquest.com

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